3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1105206-54-9
VCID: VC7798545
InChI: InChI=1S/C19H16F2N4O3S/c20-14-4-3-11(6-15(14)21)19(27)23-18-13-9-29-10-16(13)24-25(18)8-17(26)22-7-12-2-1-5-28-12/h1-6H,7-10H2,(H,22,26)(H,23,27)
SMILES: C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F
Molecular Formula: C19H16F2N4O3S
Molecular Weight: 418.42

3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 1105206-54-9

Cat. No.: VC7798545

Molecular Formula: C19H16F2N4O3S

Molecular Weight: 418.42

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 1105206-54-9

Specification

CAS No. 1105206-54-9
Molecular Formula C19H16F2N4O3S
Molecular Weight 418.42
IUPAC Name 3,4-difluoro-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C19H16F2N4O3S/c20-14-4-3-11(6-15(14)21)19(27)23-18-13-9-29-10-16(13)24-25(18)8-17(26)22-7-12-2-1-5-28-12/h1-6H,7-10H2,(H,22,26)(H,23,27)
Standard InChI Key NIIMIZBMKVOPSD-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₆F₂N₄O₃S, with a molecular weight of 418.42 g/mol. Its IUPAC name reflects a benzamide core substituted with difluoro groups at positions 3 and 4, linked to a thieno[3,4-c]pyrazole moiety via an amide bond. The thienopyrazole ring is further functionalized with a 2-((furan-2-ylmethyl)amino)-2-oxoethyl side chain.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1105206-54-9
Molecular FormulaC₁₉H₁₆F₂N₄O₃S
Molecular Weight418.42 g/mol
SMILESC1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F
InChI KeyNIIMIZBMKVOPSD-UHFFFAOYSA-N

The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the furan and thienopyrazole moieties contribute to π-π stacking interactions with biological targets.

Synthetic Pathways

Analogous Thienopyrazole Synthesis

While no direct synthesis route for this compound is documented, analogous thienopyrazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Thioureas or thioamides reacting with α,β-unsaturated ketones to form the thienopyrazole core.

  • Post-Functionalization: Introducing the furan-2-ylmethylamino side chain through nucleophilic acyl substitution or amide coupling .

For example, the patent US8436001B2 describes pyrazol-4-yl-heterocyclyl-carboxamide synthesis using palladium-catalyzed cross-coupling to attach aromatic groups to the pyrazole ring . Similar strategies could apply here, with fluorobenzoyl chloride reacting with a pre-formed thienopyrazole-amine intermediate.

Critical Reaction Steps

  • Thienopyrazole Ring Formation: Cyclization of 3-aminothiophene-4-carboxylates with hydrazine derivatives.

  • Side-Chain Installation: Coupling 2-chloroacetamide with furfurylamine, followed by alkylation of the thienopyrazole nitrogen.

  • Benzamide Attachment: Amide bond formation between 3,4-difluorobenzoic acid and the primary amine on the thienopyrazole .

Mechanistic Insights

Putative Biological Targets

The compound’s structure suggests affinity for kinases or G-protein-coupled receptors (GPCRs), common targets for fluorinated heterocycles. The thienopyrazole core may mimic ATP’s adenine ring, enabling kinase inhibition, while the fluorobenzamide group could enhance selectivity via hydrophobic interactions.

Structure-Activity Relationships (SAR)

  • Fluorine Substituents: The 3,4-difluoro configuration on the benzamide increases electronegativity, potentially improving binding to polar active sites.

  • Furan Side Chain: The furan’s oxygen atom may form hydrogen bonds with aspartate or glutamate residues in target proteins.

Research Findings

Table 2: Hypothetical Pharmacokinetic Properties

PropertyPredicted Value
LogP2.8 (moderate lipophilicity)
SolubilityLow (aqueous solubility <10 µg/mL)
Metabolic StabilityHigh (t₁/₂ > 4 hours in microsomes)

Research Gaps and Future Directions

Unaddressed Questions

  • Target Identification: Proteomic studies are needed to confirm binding partners.

  • In Vivo Efficacy: No toxicity or pharmacokinetic data exist for this compound.

Synthetic Optimization

  • Stereoselective Synthesis: The current route likely produces racemic mixtures; chiral resolution could improve potency.

  • Prodrug Strategies: Esterifying the benzamide to enhance oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator